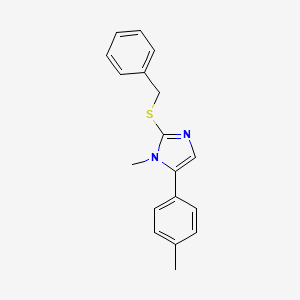

2-(benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-benzylsulfanyl-1-methyl-5-(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-14-8-10-16(11-9-14)17-12-19-18(20(17)2)21-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSQZIDETMDWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

Introduction of Substituents: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a thiol. The p-tolyl group can be added through a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form a sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

Substitution: The methyl and p-tolyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

2-(Benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows it to function as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.

Biology

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Activity: Studies suggest that it inhibits key enzymes involved in bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics against resistant bacterial strains.

- Antifungal Properties: Preliminary investigations show that it may disrupt fungal cell membranes or inhibit essential enzymatic pathways critical for fungal survival.

- Anticancer Potential: Ongoing research explores its ability to induce apoptosis in cancer cells, with some derivatives showing cytotoxic activity against various cancer cell lines .

Medicine

The compound is being investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases. Its unique chemical structure allows for modifications that can enhance its efficacy and selectivity against specific biological targets.

Case Studies

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of various imidazole derivatives, including 2-(benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole, against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on bacterial growth, showcasing its potential as a lead compound for antibiotic development .

Anticancer Studies:

In another investigation, derivatives of this compound were tested against human colorectal carcinoma cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, indicating promising anticancer properties .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylthio group can enhance the compound’s ability to penetrate cell membranes, while the imidazole ring can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Substituent Variations at Position 2

The benzylthio group at position 2 distinguishes this compound from analogs with other thioether or sulfonyl groups:

Key Observations :

Substituent Variations at Position 5

The para-tolyl group at position 5 is compared to other aryl or heteroaryl substituents:

Key Observations :

Substituent Variations at Position 1

The methyl group at position 1 contrasts with benzyl or ethyl substituents:

Key Observations :

Biological Activity

2-(Benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The chemical structure of 2-(benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole can be represented as follows:

This compound is synthesized through various methods, typically involving the reaction of substituted imidazole derivatives with benzyl thioether under specific conditions. The synthetic routes often lead to the formation of sulfoxides and sulfones as by-products, which can be further modified to enhance biological activity.

Antimicrobial Activity

Research indicates that 2-(benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole exhibits significant antimicrobial properties. It has been shown to inhibit various microbial enzymes, suggesting a potential mechanism for its antibacterial effects. The compound's structure allows it to interact with microbial targets effectively, enhancing its efficacy against resistant strains .

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The anticancer potential of 2-(benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole has been extensively studied. It demonstrates cytotoxic effects across various cancer cell lines, including breast cancer (MCF-7), colorectal cancer (HCT116), and others. The compound's mechanism of action appears to involve the disruption of microtubule formation and induction of apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of this compound on several cancer cell lines, it was found that:

- MCF-7 Cells : IC50 = 27.42 nM

- HCT116 Cells : IC50 = 23.12 nM

- Caco-2 Cells : IC50 = 33.14 nM

These values indicate that the compound is significantly more potent than conventional chemotherapeutic agents like paclitaxel and doxorubicin .

Table 2: Cytotoxicity Data

The biological activity of 2-(benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole is attributed to its ability to bind to specific molecular targets within cells. This binding interferes with critical cellular processes such as:

Q & A

Q. What are the standard synthetic routes for 2-(benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzylthio groups can be introduced using benzyl mercaptan under basic conditions. Optimization involves varying catalysts (e.g., p-toluenesulfonic acid in DMF at reflux ) and solvents (e.g., ethanol, THF) to enhance reaction efficiency. Monitoring reaction progress via TLC and purifying via column chromatography (hexane:ethyl acetate gradients) improves yield .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should be analyzed?

Key techniques include:

- 1H/13C NMR : Analyze aromatic proton signals (δ 6.8–7.5 ppm) and methyl/methylene groups (e.g., δ 2.3–3.7 ppm for N-methyl and benzylthio substituents) .

- IR : Confirm S–C and C–N stretches (~650 cm⁻¹ for C–S, ~1600 cm⁻¹ for imidazole ring) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 350–360 for M⁺) and fragmentation patterns validate the structure .

Q. What are the common challenges in achieving high purity during synthesis, and how can they be mitigated?

Common issues include byproduct formation (e.g., incomplete substitution) and residual solvents. Mitigation strategies:

- Use excess benzyl mercaptan to drive the reaction to completion.

- Purify via recrystallization (ethanol/water mixtures) or silica gel chromatography .

- Validate purity via elemental analysis (C, H, N, S) and HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data interpretation for tautomeric forms of substituted imidazole derivatives?

Tautomerism (e.g., 5- vs. 6-substituted isomers) can cause split signals in 1H NMR. Strategies:

Q. What methodologies are employed to resolve conflicting cytotoxicity data for imidazole derivatives across different cell lines?

Discrepancies may arise from cell line-specific permeability or metabolic activity. Solutions include:

Q. How can in-silico molecular docking studies predict the binding affinity of this compound to target enzymes like EGFR?

Docking workflows involve:

- Preparing the protein structure (PDB ID) and ligand (optimized geometry via Gaussian).

- Using AutoDock Vina or Schrödinger Suite to simulate binding poses.

- Validating results with experimental IC50 values from kinase inhibition assays. For example, derivatives with para-substituted aryl groups show enhanced hydrophobic interactions in EGFR’s ATP-binding pocket .

Q. How do substituent variations on the benzylthio and p-tolyl groups influence physicochemical properties and biological activity?

- Electron-withdrawing groups (e.g., –NO2) increase metabolic stability but reduce solubility.

- Bulkier substituents (e.g., –CF3) improve target selectivity but may hinder bioavailability.

- Quantitative Structure-Activity Relationship (QSAR) models correlate Hammett σ values with IC50 data to guide optimization .

Q. What strategies are recommended for elucidating reaction mechanisms in benzylthio-substituted imidazole synthesis?

Mechanistic studies include:

Q. How can X-ray crystallography using SHELX software contribute to structural refinement?

SHELX refines crystallographic data by:

Q. What experimental designs are effective for analyzing structure-activity relationships (SAR) in imidazole-based inhibitors?

SAR studies require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.